3,5-Difluoro-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
3,5-difluoro-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(8)6(4)10(11)12/h1-2H,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLNESFADAEQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272949 | |
| Record name | Benzenesulfonamide, 3,5-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-06-0 | |
| Record name | Benzenesulfonamide, 3,5-difluoro-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 3,5-difluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Difluoroaniline
3,5-Difluoroaniline is a crucial component in synthesizing pharmaceutical products and serves as an intermediate in plant protection. It can be prepared from 2,4,5-trichloronitrobenzene through a series of reactions.
- Reaction with Alkali Metal Fluoride: React 2,4,5-trichloronitrobenzene with an alkali metal fluoride (lithium, sodium, potassium, rubidium, or cesium fluoride, or mixtures thereof). The reaction can occur in the presence or absence of a polar aprotic solvent such as dimethylformamide, dimethylacetamide, dimethyl sulfoxide, tetramethylene sulfoxide, dimethyl sulfone, diphenyl sulfoxide, diphenyl sulfone, sulfolane, N-methylpyrrolidone, or 1,3-dimethylimidazolin-2-one, and with or without a phase transfer catalyst, at approximately 100°C.
- Chlorination: The 1,3-dichloro-4,6-difluorobenzene, required as the starting compound for nitration, can be prepared by the action of chlorine on 5-chloro-2,4-difluoronitrobenzene without a Lewis acid.
- Nitration: Mixtures of oleum, \$$H2SO4\$$, and \$$HNO3\$$ are used to nitrate 1,3-dichloro-4,6-difluorobenzene, ensuring that 95-100% strength sulfuric acid is formed at the end of the reaction.
- In a four-necked flask, add mixed acid (66% \$$H2SO4\$$/34% \$$HNO3\$$) dropwise over 4 hours, maintaining the reaction temperature below 30°C. After the addition, continue stirring at 30-40°C for 2 hours, then add the solution to ice, bring to 40°C, and separate the organic phase. Mix the organic phase with toluene, treat with \$$Na2CO
Synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide
N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamide can be prepared as a bioisostere of 2-(phenylsulfonamido)acetic acid.
One-Pot Synthesis of Diaryl Sulfonamides
Diaryl sulfonamides can be synthesized using an iron- and copper-catalyzed aryl C–H amidation process.
- Dissolve iron(III) chloride (0.0125 mmol) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (0.0375 mmol) and stir for 0.5 h at room temperature.
- Add this mixture to a suspension of N-iodosuccinimide (0.500 mmol) in toluene (0.5 mL).
- Add the arene (0.500 mmol) and heat the mixture to 40 °C for 4 h.
- Cool the reaction mixture to room temperature, then add the primary sulfonamide (0.750 mmol), copper(I) iodide (0.0500 mmol), cesium carbonate (1.00 mmol), N,N′-dimethylethylenediamine (0.100 mmol), and water (0.4 mL).
- Degas the reaction mixture under argon for 0.1 h and then heat to 130 °C for 18 h.
Nitro-Sulfinate Reductive Coupling
Sulfonamides can be synthesized via nitro-sulfinate reductive coupling.
- React sodium 4-fluorobenzenesulfinate with a nitroarene in DMSO.
- Use sodium bisulfite and tin(II) chloride as reagents.
- Optimize the reaction conditions by adjusting the equivalents of sodium bisulfite and tin(II) chloride. Vigorous stirring or using an ultrasonic bath can improve yields.
Table 1. Reaction Condition Optimization
| Entry | Deviation from Conditions | Conversion 2a to 3a (%) | Conversion 1a to 4a (%) |
|---|---|---|---|
| 1 | None | 50 | 21 |
| 2 | No \$$FeCl_2\$$ | 62 | 21 |
| 3 | No \$$FeCl_2\$$, Half the sodium bisulfite | 35 | Reduced |
| 4 | No \$$FeCl_2\$$, 4.5 equivalents of sodium bisulfite | Quantitative | 17 |
| 5 | No \$$FeCl2\$$, \$$NaHSO3\$$ exchanged for \$$SnCl_2\$$ | 34 | N/A |
| 6 | 1.5 equiv. \$$SnCl_2\$$ added | 81 | N/A |
| 7 | No \$$FeCl2\$$, 1.5 equiv. \$$SnCl2\$$ added | Quantitative | N/A |
| 8 | No \$$FeCl2\$$, 1.5 equiv. \$$SnCl2\$$ added, 1.5 equiv. \$$NaHSO_3\$$ | 89 | N/A |
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Reduction: The major product of the reduction reaction is 3,5-difluoro-4-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The dual fluorine substituents in the 3,5-positions enhance the electron-withdrawing nature of the ring compared to mono-fluoro or non-fluorinated analogs, lowering the pKa of the sulfonamide proton (increased acidity).
- Lipophilicity: The difluoro derivative exhibits a higher LogP than mono-fluoro or nitro-only analogs, suggesting improved membrane permeability. However, it remains less lipophilic than dichloro analogs due to fluorine’s smaller atomic radius and lower polarizability.
Reactivity and Stability
- Nitro Group Reduction: The nitro group in this compound is less reactive toward reduction compared to non-fluorinated analogs due to the electron-withdrawing fluorine atoms stabilizing the aromatic ring. This contrasts with 4-nitrobenzenesulfonamide, which undergoes faster reduction under standard conditions (e.g., SnCl₂/HCl) .
- Thermal Stability: The difluoro compound demonstrates superior thermal stability (melting point ~205–207°C) compared to mono-fluoro analogs (~198–200°C), attributed to symmetric fluorine substitution reducing lattice strain.
Interpretation :
- Fluorine substitution enhances antimicrobial potency, likely due to improved cellular uptake and target affinity. However, dichloro analogs exhibit greater activity, possibly due to stronger hydrophobic interactions with bacterial enzymes.
Solubility and Formulation Challenges
- Aqueous Solubility: The difluoro derivative’s solubility in water is moderate (0.8 mg/mL at 25°C), lower than non-fluorinated analogs but higher than dichloro derivatives (0.2 mg/mL).
- Organic Solvents: Enhanced solubility in ethanol and ethyl acetate compared to chlorinated analogs facilitates its use in synthetic workflows.
Biological Activity
3,5-Difluoro-4-nitrobenzenesulfonamide is a fluorinated sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structural features, including the presence of fluorine and nitro groups, contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 224.17 g/mol
The compound features a sulfonamide group (-SONH), which is known for its ability to mimic certain biological molecules, potentially allowing it to inhibit specific enzymes or receptors.
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of aldose reductase inhibitors (ARIs), where the compound has shown promise in preventing complications associated with diabetes mellitus .
- Redox Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially altering the redox state within cells. This property may contribute to the compound's antioxidant potential .
Antidiabetic Properties
Research indicates that this compound derivatives have been synthesized and tested for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. One study reported that a related compound demonstrated an IC50 value significantly lower than that of traditional ARIs, indicating enhanced potency .
Antioxidant Activity
In vitro studies have suggested that compounds similar to this compound possess antioxidant properties. This activity may be linked to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,5-Difluoro-4-nitrobenzenesulfonamide | Nitro and sulfonamide groups | Aldose reductase inhibition |
| 4-Fluoro-3-nitrobenzenesulfonamide | Nitro group; less fluorination | Antimicrobial properties |
| 3-Nitrobenzenesulfonamide | Lacks fluorination; only sulfonamide group | General enzyme inhibition |
This table illustrates how variations in structure influence biological activity, particularly regarding enzyme inhibition and potential therapeutic applications.
Case Studies
- Aldose Reductase Inhibition : A study focused on synthesizing N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as potential ARIs demonstrated that these compounds exhibited significantly enhanced inhibitory activity compared to traditional ARIs, suggesting a promising avenue for diabetic therapy .
- Antioxidant Potential : Another investigation highlighted the antioxidant capabilities of fluorinated sulfonamides, showing that these compounds could effectively reduce oxidative stress markers in cellular models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Difluoro-4-nitrobenzenesulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 4-amino-3,5-difluorophenol with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature for 12–24 hours. Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC with ethyl acetate/hexane (1:3) as the mobile phase. Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Structural Confirmation :
- NMR : Analyze - and -NMR in deuterated DMSO. Key peaks include aromatic protons (δ 7.8–8.2 ppm) and fluorine signals (δ −110 to −120 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M−H] at m/z 291.0 .
Q. What solvents and storage conditions are recommended for stability?
- Methodological Answer : The compound is stable in anhydrous DCM or DMSO at −20°C for long-term storage. Avoid aqueous or protic solvents to prevent hydrolysis of the sulfonamide group. Lyophilization is preferred for solid-state storage .
Advanced Research Questions
Q. How do electronic effects of fluorine and nitro substituents influence reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group directs electrophilic substitution to the meta position, while fluorine enhances aromatic stability. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity in further functionalization .
- Comparative Data : Compare reactivity with analogs like 3,5-Difluoro-4-nitrobenzaldehyde (lower electrophilicity due to aldehyde group) to isolate substituent effects .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Systematic Replication : Reproduce assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) using standardized cell lines (e.g., HEK293 for enzyme inhibition).
- Data Triangulation : Cross-validate results via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays). Contradictions may arise from assay-specific interference (e.g., autofluorescence in nitro-containing compounds) .
Q. What computational tools are suitable for modeling its interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase). Parameterize nitro and fluorine groups using GAFF force fields.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between sulfonamide and active-site residues (e.g., Zn coordination) .
Q. How to design derivatives to enhance pharmacological properties?
- Methodological Answer :
- SAR Strategy : Replace nitro with bioisosteres (e.g., cyano or trifluoromethyl) to reduce toxicity. Introduce hydrophilic groups (e.g., hydroxyl) at the 4-position to improve solubility.
- In Vitro Testing : Prioritize derivatives with logP <3.5 (calculated via ChemAxon) for ADME screening in Caco-2 permeability assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
